molecular formula C13H19ClN2O B134261 5-Methoxy-N,N-dimethyltryptamine Hydrochloride CAS No. 2427-79-4

5-Methoxy-N,N-dimethyltryptamine Hydrochloride

Cat. No. B134261
CAS RN: 2427-79-4
M. Wt: 254.75 g/mol
InChI Key: FMIGOIZRFFFFII-UHFFFAOYSA-N
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Description

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring tryptamine with psychoactive properties. It primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors, with a higher affinity for the 5-HT1A subtype. Subjective effects of 5-MeO-DMT include auditory and time perception distortions, emotional amplification, and feelings of ego dissolution. These effects are typically short-lived and vary with the route of administration. Observational studies have suggested that 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress, and it has been used in both spiritual and recreational contexts .

Synthesis Analysis

The synthesis of 5-MeO-DMT is not directly discussed in the provided papers. However, the papers do mention its natural occurrence and its presence in human biological samples, suggesting that it is a compound that can be both endogenously produced and exogenously administered .

Molecular Structure Analysis

The molecular structure of 5-MeO-DMT includes a tryptamine backbone with a methoxy group at the 5-position and two methyl groups attached to the nitrogen atom. This structure is responsible for its affinity for serotonin receptors and its psychoactive effects .

Chemical Reactions Analysis

5-MeO-DMT undergoes various metabolic reactions in the body, including oxidative deamination, N-demethylation, O-demethylation, and N-oxidation. The N-oxides of 5-MeO-DMT have been identified as major metabolites in vivo. Metabolic pathways can be altered by pretreatment with certain drugs, such as iproniazid, which can inhibit metabolism and redirect it towards the parent compound and its unique metabolites .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-MeO-DMT, such as solubility, melting point, and stability, are not explicitly detailed in the provided papers. However, the papers do discuss its pharmacological properties, including its ability to inhibit the synaptosomal uptake of serotonin and dopamine in the brain, which may contribute to its psychoactive effects . Additionally, its metabolism in the rat has been studied, showing that a significant portion of the administered dose is excreted in urine, with metabolites including 5-methoxyindoleacetic acid, bufotenine, bufotenine glucuronide, and 5-hydroxyindoleacetic acid .

Scientific Research Applications

Serotonergic Agonist and Potential Clinical Applications

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is recognized for its serotonergic agonist properties, primarily targeting the 5-HT1A receptors. Although primarily studied in animal models, it's noted for inducing profound alterations in consciousness, including mystical experiences, which could have long-term beneficial effects on mental health and well-being. The substance's short duration of action, relative lack of visual effects, and potentially higher rates of ego-dissolution and mystical experiences make it a potentially useful addition to the psychedelic pharmacopoeia. Further clinical exploration is suggested, especially considering its potential benefits in the context of mental health and well-being Ermakova et al., 2021.

Metabonomic Analysis via 1H NMR Spectroscopy

1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, an analytical chemistry-based approach, is identified as a promising technique for the metabolic profiling of psychedelics like 5-MeO-DMT in human biofluids. This method could measure the breakdown of drugs into their metabolites and their metabolic consequences, offering insights into the biological effects and mechanisms of action of these substances. This approach could pave the way for future novel therapy approaches, although its current use in psychedelic research is primarily for the structural elucidation and analytical characterization of psychedelic molecules Vilca-Melendez et al., 2021.

Potential Role in Neurological and Psychiatric Disorders

Research indicates that the serotonergic system, with which 5-MeO-DMT interacts, plays a crucial role in various physiological processes and disorders. Studies have associated serotonin (5-hydroxytryptamine; 5-HT) and serotonergic challenges with conditions like bipolar disorders, mood disorders, psychosis, aggression, eating disorders, and addiction. Understanding the serotonergic system's role in these disorders, and how substances like 5-MeO-DMT influence it, could lead to improved treatment strategies and therapeutic approaches Sobczak et al., 2002; dos Santos et al., 2017; Reilly et al., 1997.

properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;/h4-5,8-9,14H,6-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIGOIZRFFFFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-N,N-dimethyltryptamine Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Falkenberg, D Carlström - Acta Crystallographica Section B …, 1971 - scripts.iucr.org
The hydrochloride of the strongly hallucinogenic indole amine 5-methoxy-(N, N)-dimethyltryptamine crystallizes in the orthorhombic space group Pcab with a= 17.40, b---22.86, c= 6" 98/…
Number of citations: 43 scripts.iucr.org
E Shaw, DW Woolley - Proceedings of the Society for …, 1956 - journals.sagepub.com
The benzyl analog of bufotenin, BAB. or 1-benzyl-2,5-dimethylbufotenin (1-benzyl-2-methyl-5-methoxy-N, N-dimethyltryptamine hydrochloride) has been found to be a highly active …
Number of citations: 18 journals.sagepub.com
KCF Fone, AJ Robinson… - British journal of …, 1991 - Wiley Online Library
1 The motor behavioural effects of intrathecal injections of 5‐hydroxytryptamine (5‐HT) and a variety of 5‐HT receptor agonists were examined in adult Wistar rats to establish; (a) which …
Number of citations: 66 bpspubs.onlinelibrary.wiley.com
A Wakahara, T Fujiwara, K Tomita - Bulletin of the Chemical Society of …, 1973 - jlc.jst.go.jp
The crystal structure of tryptamine hydrochloride has been solved by the application of the symbolic addition method, and refined by successive Fourier syntheses and least-squares …
Number of citations: 24 jlc.jst.go.jp
BK Vijayalakshmi, R Srinivasan - Acta Crystallographica Section B …, 1975 - scripts.iucr.org
(IUCr) The crystal and molecular structure of DL-tryptophane ethyl ester hydrochloride Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 …
Number of citations: 16 scripts.iucr.org
KB Birnbaum - … Section B: Structural Crystallography and Crystal …, 1972 - scripts.iucr.org
The synthetic acid oxalate, CzzH30OsN. C2HO4, mp 189-192 C, crystallizes in the monoclinic space group C2/c, with eight molecules in a unit cell of dimensions a= 23.972 (1), b= …
Number of citations: 8 scripts.iucr.org
FALKENBE. G, CARLSTRO. D - ACTA …, 1971 - … INT PUBL LTD 35 NORRE SOGADE …
Number of citations: 0

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